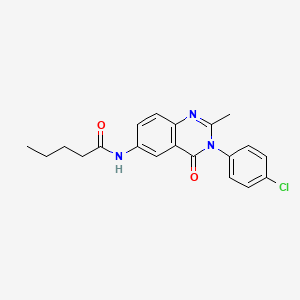

N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)pentanamide

Description

N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)pentanamide is a quinazolinone derivative characterized by a 4-chlorophenyl group at position 3, a methyl group at position 2, and a pentanamide substituent at position 6. Its molecular formula is C₂₀H₁₉ClN₃O₂, with a molecular weight of ~368.45 g/mol. Structural characterization of such compounds typically employs tools like SHELX for crystallography and Multiwfn for electronic analysis .

Properties

IUPAC Name |

N-[3-(4-chlorophenyl)-2-methyl-4-oxoquinazolin-6-yl]pentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3O2/c1-3-4-5-19(25)23-15-8-11-18-17(12-15)20(26)24(13(2)22-18)16-9-6-14(21)7-10-16/h6-12H,3-5H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJOGRINICFVXEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=CC2=C(C=C1)N=C(N(C2=O)C3=CC=C(C=C3)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)pentanamide, a compound belonging to the quinazolinone family, has garnered attention due to its diverse biological activities. This article delves into the compound's synthesis, biological mechanisms, and its potential therapeutic applications, particularly in cancer treatment.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C16H18ClN3O

- Molecular Weight : 314.72 g/mol

- CAS Number : 74101-54-5

This compound features a quinazolinone core, which is known for its pharmacological significance. The presence of the chlorophenyl group enhances its lipophilicity, potentially influencing its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor properties of quinazolinone derivatives. In particular, this compound has been evaluated against various human tumor cell lines. The results indicate significant cytotoxic effects, particularly against:

- Melanoma (SK-MEL-2)

- Ovarian Cancer (IGROV1)

- Renal Cancer (TK-10)

- Prostate Cancer (PC-3)

- Breast Cancer (MCF7)

- Colon Cancer (HT29)

Table 1 summarizes the IC50 values of this compound against selected cancer cell lines:

These findings suggest that this compound may serve as a promising lead compound for further development in cancer therapy.

The mechanism by which this compound exerts its antitumor effects involves the inhibition of specific signaling pathways that are crucial for cancer cell proliferation and survival. Quinazolinone derivatives have been shown to interact with various molecular targets, including:

- Inhibition of DNA Topoisomerases : This leads to DNA damage and apoptosis in cancer cells.

- Modulation of Apoptotic Pathways : Inducing apoptosis through the activation of caspases.

- Inhibition of Angiogenesis : Preventing tumor growth by inhibiting the formation of new blood vessels.

Other Biological Activities

Beyond antitumor effects, quinazolinone derivatives have demonstrated anti-inflammatory and antimicrobial properties. For instance, some studies suggest that these compounds can inhibit cyclooxygenase enzymes (COX), which play a role in inflammation and pain signaling.

Case Study 1: Anticancer Screening

A study conducted on a series of quinazolinone derivatives, including this compound, revealed that compounds with similar structures exhibited potent antitumor activity against various cell lines. The study emphasized the need for further optimization to enhance selectivity and reduce toxicity .

Case Study 2: COX Inhibition

Another investigation focused on the COX-inhibitory activity of quinazolinone derivatives found that certain analogs showed significant inhibition compared to standard anti-inflammatory drugs. This suggests potential applications in treating inflammatory diseases alongside cancer therapy .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations: Halogens and Acyl Groups

N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)pivalamide ()

- Molecular Formula : C₂₀H₂₀FN₃O₂

- Molecular Weight : 353.4 g/mol

- Key Differences: Halogen: Fluorine replaces chlorine at the phenyl ring, reducing molecular weight and increasing electronegativity. Acyl Group: Pivalamide (trimethylacetyl) replaces pentanamide, introducing steric bulk. Branched chains like pivalamide often reduce solubility but improve metabolic stability compared to linear chains like pentanamide .

AJ5d ()

- Molecular Formula : C₂₅H₁₈ClFN₄O₃S₂

- Molecular Weight : 569.01 g/mol

- Key Differences: Core Structure: Incorporates a thiazolidinone ring and thioether linkage, adding sulfur atoms. This increases lipophilicity and may alter redox properties. Substituents: 4-fluorophenyl and 2-chlorophenyl groups introduce dual halogen effects. The compound was synthesized in 61% yield, suggesting moderate efficiency .

Physicochemical and Structural Properties

Key Observations :

- Acyl Group Impact : Pentanamide’s linear chain may improve solubility compared to pivalamide’s branched structure, but the latter’s steric hindrance could reduce enzymatic degradation.

- Sulfur Incorporation: AJ5d’s thioether and thiazolidinone groups introduce hydrogen-bond acceptors (S atoms) and alter conformational flexibility .

Computational and Crystallographic Insights

- SHELX and ORTEP (): These tools are critical for resolving crystal structures, particularly for analyzing halogen-bonding patterns and acyl group orientations .

- Multiwfn (): Used to compare electron density distributions, such as the electron-withdrawing effects of Cl vs. F on the quinazolinone core .

Q & A

Q. What synthetic methodologies are recommended for preparing N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)pentanamide?

- Answer : A multi-step approach is typically employed: (i) Quinazolinone Core Formation : React 4-chlorobenzaldehyde with methylamine under acidic conditions to generate the 3,4-dihydroquinazolin-4-one scaffold. (ii) Functionalization at Position 6 : Introduce a primary amine at the 6-position via nitration followed by reduction. (iii) Pentanamide Coupling : Use a coupling agent like HATU or DCC to conjugate pentanoic acid to the amine group. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol .

Q. Which spectroscopic techniques are optimal for structural characterization?

- Answer :

- NMR : and NMR confirm regiochemistry, with aromatic protons in the 6.5–8.5 ppm range and carbonyl signals near 170 ppm.

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated for CHClNO: 369.12 g/mol).

- IR : Key peaks include C=O (1680–1720 cm) and N-H (3300–3500 cm) stretches.

Cross-validation with X-ray crystallography (if crystals are obtainable) resolves ambiguities .

Q. How can solubility limitations in aqueous media be addressed for in vitro assays?

- Answer :

- Solubility Screening : Test in DMSO (primary stock) and dilute into assay buffers (e.g., PBS with ≤1% DMSO).

- Derivatization : Introduce polar groups (e.g., hydroxyl or tertiary amines) to the pentanamide chain while monitoring bioactivity retention .

Advanced Research Questions

Q. How can computational tools predict the compound’s binding affinity to kinase targets?

- Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR kinases).

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and identify key residues (e.g., hinge-region hydrogen bonds).

- Free Energy Calculations : Apply MM/GBSA to quantify ΔG. Validate with in vitro kinase inhibition assays .

Q. What strategies resolve conflicting crystallographic data during structure refinement?

- Answer :

- Disorder Modeling : Use SHELXL to refine split positions for flexible groups (e.g., the pentanamide chain) .

- Twinning Analysis : Employ PLATON to detect twinning operators and apply HKLF5 refinement.

- Validation Tools : Check R and completeness (>95%) to ensure data quality. Cross-validate with DFT-optimized geometries .

Q. How can metabolic instability in pharmacokinetic studies be mitigated without compromising activity?

- Answer :

- Bioisosteric Replacement : Substitute the 4-chlorophenyl group with a trifluoromethylpyridyl moiety to reduce oxidative metabolism .

- Prodrug Design : Mask the pentanamide as an ester prodrug to enhance oral bioavailability, with enzymatic cleavage in target tissues .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC values across cell-based assays?

- Answer :

- Assay Standardization : Normalize to reference inhibitors (e.g., staurosporine for kinases) and control for cell passage number.

- Solvent Effects : Ensure DMSO concentrations are consistent (<0.1% v/v) to avoid off-target cytotoxicity.

- Data Triangulation : Combine results from orthogonal assays (e.g., fluorescence polarization and Western blotting) .

Methodological Tables

Table 1 : Key Synthetic Intermediates and Conditions

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Quinazolinone formation | 4-chlorobenzaldehyde, methylamine, HCl | Reflux, 12 h | 75 |

| Pentanamide coupling | Pentanoic acid, HATU, DIPEA | RT, 4 h | 62 |

Table 2 : Computational Parameters for Docking Studies

| Software | Force Field | Grid Box Size | Sampling Algorithm |

|---|---|---|---|

| AutoDock Vina | AMBER | 25 × 25 × 25 Å | Lamarckian GA |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.